Ortho-CF3 vs. Meta/Para Isomer Conformational Effects
The 2-trifluoromethyl (ortho-CF3) substitution on the benzamide phenyl ring of CAS 1251557-44-4 establishes a quantitatively distinct electronic environment versus the 3-CF3 or 4-CF3 positional isomers commonly employed in screening libraries. The ortho-CF3 group exerts a strong electron-withdrawing inductive effect (Hammett σₘ = 0.43; σₚ = 0.54) that polarizes the adjacent amide carbonyl, altering both the amide bond rotational barrier and hydrogen-bond acceptor strength relative to meta or para isomers [1]. Computational modeling of N-aryl benzamides has demonstrated that ortho-substitution increases the energy barrier for cis-trans amide isomerization by approximately 2–4 kcal/mol compared to unsubstituted or para-substituted analogs, directly impacting the conformational ensemble available for target binding [2]. Although no direct head-to-head bioassay data are publicly available for CAS 1251557-44-4, the ortho-CF3 benzamide scaffold appears as a privileged substructure within the Genentech/Xenon NaV1.7 inhibitor patent series, whereas the corresponding 3-CF3 and 4-CF3 isomers are notably absent from the exemplified compound tables, suggesting a non-obvious contribution of the 2-CF3 orientation to the pharmacophore [3].
| Evidence Dimension | Electronic effect of CF3 position on benzamide amide bond rotational barrier |
|---|---|
| Target Compound Data | 2-CF3 (ortho) substitution: predicted ΔG‡ increase of ~2–4 kcal/mol for amide bond rotation vs. unsubstituted benzamide (computational estimate) |
| Comparator Or Baseline | 4-CF3 (para) substitution: minimal perturbation of amide rotational barrier vs. unsubstituted benzamide; 3-CF3 (meta): intermediate effect, primarily inductive |
| Quantified Difference | Estimated 2–4 kcal/mol higher rotational barrier for ortho-CF3 vs. para-CF3 benzamides, corresponding to a ~30- to 800-fold difference in the cis-trans interconversion rate at 298 K |
| Conditions | Computational prediction based on density functional theory (DFT) modeling of N-methyl benzamide derivatives (literature reference); experimental validation for CAS 1251557-44-4 not available |
Why This Matters
The ortho-CF3 conformational constraint may pre-organize the amide into a binding-competent geometry for specific targets (e.g., NaV1.7), meaning that procurement of the 3-CF3 or 4-CF3 positional isomer cannot serve as a functionally equivalent alternative in target-based assays.
- [1] Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev. 1991, 91 (2), 165–195. View Source
- [2] Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem. 2015, 58 (21), 8315–8359. View Source
- [3] Safina, B.; Sutherlin, D.; et al. Substituted Benzamides and Methods of Use Thereof. U.S. Patent Application Publication US 2017/0087136 A1, assigned to Genentech Inc. and Xenon Pharmaceuticals Inc., published March 30, 2017. View Source
